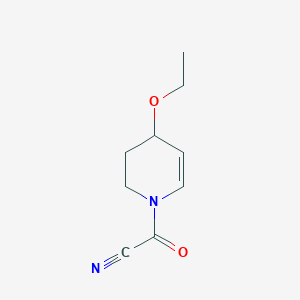
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is a heterocyclic compound that features a pyridine ring with an ethoxy group and a carbonyl cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide typically involves the reaction of 4-ethoxy-3,4-dihydro-2H-pyridine with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar pyridine ring structure but differ in their substituents and functional groups.
Pyridazinone Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and carbonyl cyanide groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h3,5,8H,2,4,6H2,1H3 |
InChI-Schlüssel |
DTVUDWXPGDMXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCN(C=C1)C(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
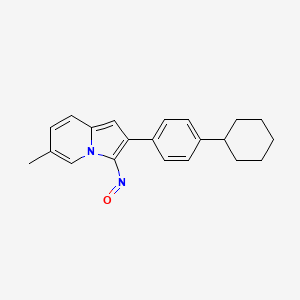
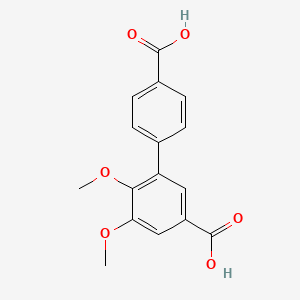
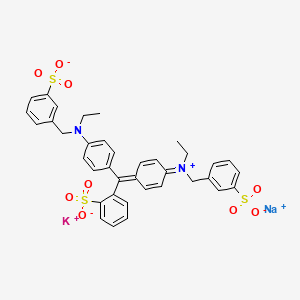
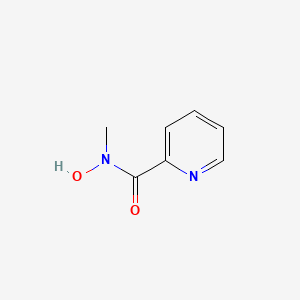
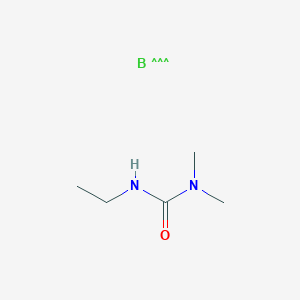
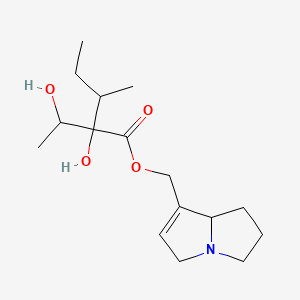
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
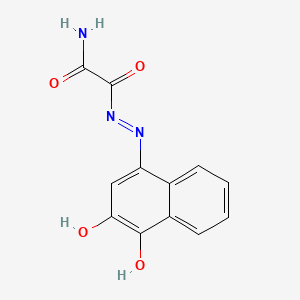
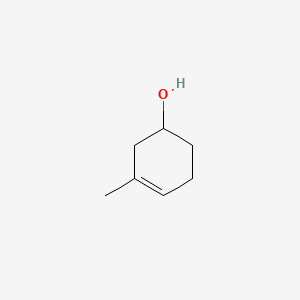
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
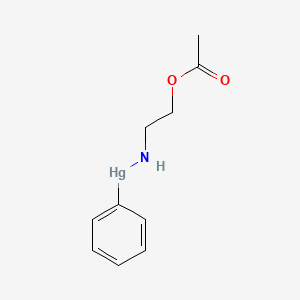

![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
